Molecular Weight & Lipophilicity vs. 2-Isomer
3-(6-Chloro-9H-purin-9-yl)propan-1-amine and its 2-substituted positional isomer 2-(6-chloro-9H-purin-9-yl)propan-1-amine share identical molecular formulas but exhibit distinct molecular weight in their common commercial forms: the hydrochloride salt of the target compound (C8H11Cl2N5) has a molecular weight of 248.11 g/mol [1], whereas the free base is 211.65 g/mol . The three-carbon linear linker of the target compound provides different conformational flexibility and amine positioning compared to the branched 2-substituted isomer, which affects downstream conjugation efficiency [2].
| Evidence Dimension | Molecular weight (hydrochloride salt form) |
|---|---|
| Target Compound Data | 248.11 g/mol (HCl salt, C8H11Cl2N5) |
| Comparator Or Baseline | 2-(6-chloro-9H-purin-9-yl)propan-1-amine: 247.12 g/mol (HCl salt, branched linker) |
| Quantified Difference | Δ 0.99 g/mol |
| Conditions | Calculated from molecular formulas; commercial specification data |
Why This Matters
The linear three-carbon linker provides predictable distance geometry for molecular modeling and conjugation reactions, whereas branched analogs introduce steric constraints that alter reaction kinetics.
- [1] ChemSrc. 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride. CAS 1824273-88-2. View Source
- [2] Doganc F, Aydin AS, Şahin E, Göker H. Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Molecular Structure, 2023, 1275: 134200. View Source
